
Vegfr-2-IN-36
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Vegfr-2-IN-36 is a small molecule inhibitor that targets the vascular endothelial growth factor receptor 2 (VEGFR-2). VEGFR-2 is a receptor tyrosine kinase that plays a crucial role in angiogenesis, the process of forming new blood vessels from pre-existing ones. This compound is of significant interest in cancer research due to its potential to inhibit tumor growth by blocking the VEGFR-2 signaling pathway .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Vegfr-2-IN-36 involves multiple steps, including the preparation of key intermediates and their subsequent coupling reactions. The synthetic route typically starts with the preparation of a core scaffold, followed by functional group modifications to introduce the desired substituents. Common reagents used in these reactions include various halogenating agents, coupling reagents, and catalysts .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis procedures to a larger scale. This requires optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and reproducibility .
Analyse Des Réactions Chimiques
Types of Reactions
Vegfr-2-IN-36 undergoes several types of chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation reactions may yield ketones or aldehydes, while substitution reactions can introduce new aromatic or aliphatic groups into the molecule .
Applications De Recherche Scientifique
Vegfr-2-IN-36 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the structure-activity relationship of VEGFR-2 inhibitors.
Biology: Employed in cell-based assays to investigate the role of VEGFR-2 in angiogenesis and cell proliferation.
Medicine: Potential therapeutic agent for the treatment of cancers that rely on angiogenesis for tumor growth.
Mécanisme D'action
Vegfr-2-IN-36 exerts its effects by binding to the ATP-binding site of VEGFR-2, thereby inhibiting its kinase activity. This prevents the receptor from phosphorylating downstream signaling proteins, ultimately blocking the VEGF-induced angiogenesis pathway. The inhibition of VEGFR-2 leads to reduced endothelial cell proliferation, migration, and survival, which are essential for new blood vessel formation .
Comparaison Avec Des Composés Similaires
Similar Compounds
Some compounds similar to Vegfr-2-IN-36 include:
Sorafenib: A multi-kinase inhibitor that targets VEGFR-2 along with other kinases.
Sunitinib: Another multi-kinase inhibitor with activity against VEGFR-2.
Uniqueness
This compound is unique in its high selectivity for VEGFR-2, which minimizes off-target effects and potential toxicity. This selectivity makes it a valuable tool for studying VEGFR-2-specific pathways and for developing targeted cancer therapies .
Propriétés
Formule moléculaire |
C24H23N7O5 |
|---|---|
Poids moléculaire |
489.5 g/mol |
Nom IUPAC |
N-[(E)-1-[4-[[2-(3,7-dimethyl-2,6-dioxopurin-1-yl)acetyl]amino]phenyl]ethylideneamino]-4-hydroxybenzamide |
InChI |
InChI=1S/C24H23N7O5/c1-14(27-28-22(34)16-6-10-18(32)11-7-16)15-4-8-17(9-5-15)26-19(33)12-31-23(35)20-21(25-13-29(20)2)30(3)24(31)36/h4-11,13,32H,12H2,1-3H3,(H,26,33)(H,28,34)/b27-14+ |
Clé InChI |
QLNNAKRIUXLPJS-MZJWZYIUSA-N |
SMILES isomérique |
C/C(=N\NC(=O)C1=CC=C(C=C1)O)/C2=CC=C(C=C2)NC(=O)CN3C(=O)C4=C(N=CN4C)N(C3=O)C |
SMILES canonique |
CC(=NNC(=O)C1=CC=C(C=C1)O)C2=CC=C(C=C2)NC(=O)CN3C(=O)C4=C(N=CN4C)N(C3=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


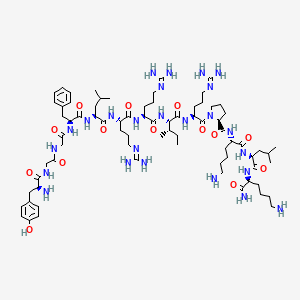
![(1S,2S,3S,5R,6S,7R,14R,15S,18R,21S,22R)-5,7,18-trihydroxy-1,14,21-trimethyl-25-methylidene-4,20,23-trioxaheptacyclo[20.3.1.12,5.03,18.03,21.06,15.09,14]heptacosa-8,10-diene-13,19,24,27-tetrone](/img/structure/B12378730.png)
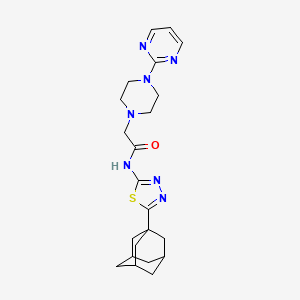
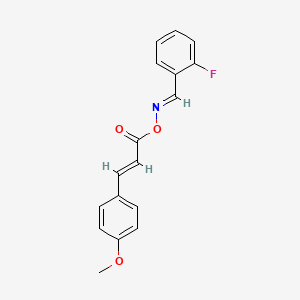
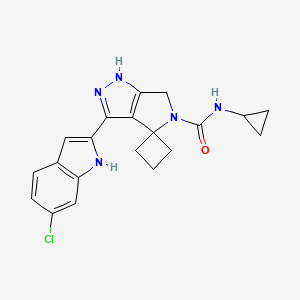
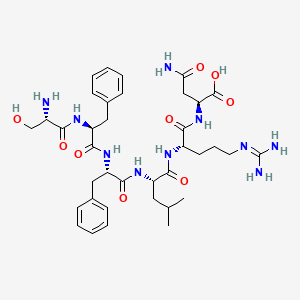

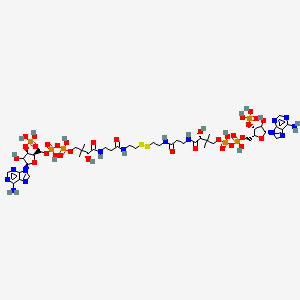

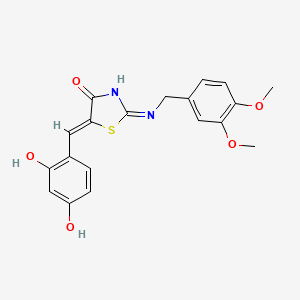

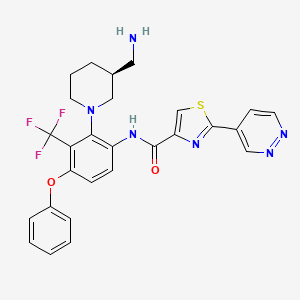
![(1S,2R,4aS,6aR,6aR,6bR,8aR,10S,12aR,14bS)-1,2,6b,9,9,12a-hexamethyl-10-[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a,6a-dicarboxylic acid](/img/structure/B12378769.png)

